molecular formula C17H16O3S B14308529 3,3-Dimethoxyspiro[thietane-2,9'-xanthene] CAS No. 112083-32-6

3,3-Dimethoxyspiro[thietane-2,9'-xanthene]

Cat. No.: B14308529
CAS No.: 112083-32-6
M. Wt: 300.4 g/mol
InChI Key: BKMWWJLXKGAHMD-UHFFFAOYSA-N
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Description

3,3-Dimethoxyspiro[thietane-2,9’-xanthene] is a complex organic compound characterized by its unique spiro structure, which includes a thietane ring fused to a xanthene moiety. This compound contains 37 atoms, including 16 hydrogen atoms, 17 carbon atoms, 3 oxygen atoms, and 1 sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxyspiro[thietane-2,9’-xanthene] typically involves the formation of the thietane ring followed by its fusion with the xanthene moiety. One common method includes the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates . Another approach involves photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds . These reactions are often carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxyspiro[thietane-2,9’-xanthene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

3,3-Dimethoxyspiro[thietane-2,9’-xanthene] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Dimethoxyspiro[thietane-2,9’-xanthene] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethoxyspiro[thietane-2,9’-xanthene] is unique due to its specific combination of the thietane and xanthene rings, as well as the positioning of the methoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

112083-32-6

Molecular Formula

C17H16O3S

Molecular Weight

300.4 g/mol

IUPAC Name

3,3-dimethoxyspiro[thietane-2,9'-xanthene]

InChI

InChI=1S/C17H16O3S/c1-18-16(19-2)11-21-17(16)12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)17/h3-10H,11H2,1-2H3

InChI Key

BKMWWJLXKGAHMD-UHFFFAOYSA-N

Canonical SMILES

COC1(CSC12C3=CC=CC=C3OC4=CC=CC=C24)OC

Origin of Product

United States

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